molecular formula C12H8Cl3N3O B5757130 N'-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID

N'-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID

Cat. No.: B5757130
M. Wt: 316.6 g/mol
InChI Key: UHNUMMYJMBSCAL-UHFFFAOYSA-N
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Description

N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID is a synthetic organic compound that belongs to the class of carbamimidic acids These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,4-dichloroaniline under specific conditions. The reaction may be catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)UREA
  • N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)THIOUREA
  • N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)AMIDINE

Uniqueness

N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID is unique due to its specific arrangement of chlorine atoms and the presence of both pyridine and phenyl rings

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-9(14)10(15)5-8/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUMMYJMBSCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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